Bis(2-methylallyl)palladium chloride dimer
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Overview
Description
Bis(2-methylallyl)palladium chloride dimer is a useful research compound. Its molecular formula is C8H12Cl2Pd2-2 and its molecular weight is 391.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Bis(2-methylallyl)palladium chloride dimer is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions. The role of this compound is to lower the activation energy of the reaction and increase the rate of the reaction .
Mode of Action
As a catalyst, this compound interacts with its targets by forming temporary bonds with the reactant molecules. This interaction alters the electronic configuration of the reactants, making it easier for them to undergo the desired chemical transformation . Once the reaction is complete, the catalyst is released unchanged, ready to participate in subsequent reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the reaction it is catalyzing. For instance, it has been used as a precursor to a Pd(I) catalyst in cross-coupling reactions of organosilanols . In such reactions, it facilitates the formation of carbon-carbon bonds, a key step in many synthetic pathways in organic chemistry .
Pharmacokinetics
It’s important to note that this compound is sensitive to air , which can affect its stability and effectiveness as a catalyst.
Result of Action
The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently than would be possible without the catalyst . On a molecular level, this involves the temporary formation and breaking of bonds with reactant molecules . On a cellular level, the effects would depend on the specific reaction being catalyzed.
Properties
CAS No. |
12081-18-4 |
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Molecular Formula |
C8H12Cl2Pd2-2 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
dichloropalladium;2-methanidylprop-1-ene;palladium(2+) |
InChI |
InChI=1S/2C4H6.2ClH.2Pd/c2*1-4(2)3;;;;/h2*1H,2H2,3H3;2*1H;;/q2*-2;;;2*+2/p-2 |
InChI Key |
CZAHDNZKZMLMCE-UHFFFAOYSA-L |
Isomeric SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+] |
SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+] |
Canonical SMILES |
CC(=[CH-])[CH2-].CC(=[CH-])[CH2-].Cl[Pd]Cl.[Pd+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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